N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S/c1-34-22-9-7-18(13-24(22)35-2)28(33)29-11-12-31-15-26(20-5-3-4-6-21(20)31)38-16-27(32)30-19-8-10-23-25(14-19)37-17-36-23/h3-10,13-15H,11-12,16-17H2,1-2H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJGAQDZIDALBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic synthesis procedures. One common route includes the following steps:
Preparation of the benzo[d][1,3]dioxole derivative: : This is synthesized through a series of nitration, reduction, and acylation reactions starting from commercially available catechol.
Coupling with indole derivative: : The indole ring is introduced via palladium-catalyzed cross-coupling reactions.
Formation of the thioether linkage: : This involves the reaction of the benzo[d][1,3]dioxole derivative with the indole derivative in the presence of a suitable base.
Final benzamide formation: : This step includes the condensation of the intermediate product with a 3,4-dimethoxybenzoyl chloride in the presence of a base.
Industrial production methods: : Industrial production methods for this compound would likely employ similar synthetic strategies but optimized for scale. These methods would utilize continuous flow reactors, automation, and rigorous quality control to ensure high yield and purity.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : Can undergo oxidation reactions, especially at the indole and benzo[d][1,3]dioxole moieties.
Reduction: : The compound can be reduced under specific conditions, affecting its keto and nitro groups.
Substitution: : The benzamide and indole structures can participate in electrophilic aromatic substitution reactions.
Common reagents and conditions used
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Lithium aluminium hydride (LiAlH₄) or hydrogenation using a palladium catalyst.
Substitution: : Typical electrophiles such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major products formed from these reactions
Oxidation: : Various oxidized products depending on the degree and site of oxidation.
Reduction: : Reduced analogs, often with changed solubility and bioactivity.
Substitution: : Substituted derivatives with potential alterations in electronic properties.
Scientific Research Applications
Anticancer Activity
Recent research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, related compounds have been shown to overcome cancer chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pump activity . This suggests that N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide could potentially serve as a lead compound in cancer therapy.
Anti-inflammatory Effects
The compound's structural components may also contribute to anti-inflammatory effects. Studies on similar compounds have demonstrated their potential as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses . Molecular docking studies could further elucidate the binding affinity of this compound to 5-LOX.
Neuroprotective Properties
Research into benzo[d][1,3]dioxole derivatives has highlighted their neuroprotective effects. Compounds with similar functional groups have shown promise in protecting neuronal cells from oxidative stress and apoptosis . This opens avenues for exploring this compound in neurodegenerative disease models.
Data Table: Summary of Research Findings
Case Study 1: Anticancer Research
A study investigated the effects of benzo[d][1,3]dioxole derivatives on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis in resistant cancer cells. The research emphasized the need for further exploration of structural modifications to enhance efficacy.
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammation models, compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines. The findings suggested a strong correlation between structural features and anti-inflammatory potency.
Mechanism of Action
The mechanism of action of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is largely dependent on its target application. For instance:
Enzyme inhibition: : The compound may bind to the active site of an enzyme, preventing substrate interaction.
Cell signaling pathways: : It might interact with cellular receptors or signaling molecules, modulating pathways such as apoptosis or cell proliferation.
Structural interaction: : In material science, the compound’s structure can intercalate into polymer matrices, altering physical properties.
Comparison with Similar Compounds
Structural Analogues
N-(2,3-dihydro-1H-inden-2-yl)-3,4-dimethoxybenzamide (B11)
- Structural Differences : Replaces the indole-thioether-benzodioxolamine core with a dihydroindenyl group.
- Implications: The dihydroindene moiety reduces molecular weight (325.4 vs. 567.6) and LogP (2.8 vs. 0.05 mg/mL) but limiting steric interactions critical for target binding .
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (Compound 28)
- Structural Differences : Substitutes the indole-thioether with a benzimidazole-methylbenzyl group.
- Implications : Retains the benzodioxole-acetamide fragment but shows lower IDO1 inhibition (IC50: 120 nM vs. hypothesized 50 nM for the target compound), suggesting the indole-thioether enhances potency .
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide (863020-65-9)
- Structural Differences : Features a sulfone-containing dihydrothiophene ring and dual N-substituents (p-tolyl and benzamide).
- Implications : The sulfone group increases polarity (LogP: 2.1 vs. 3.2) but may reduce membrane permeability compared to the thioether in the target compound .
Physicochemical and Pharmacokinetic Properties
*Predicted based on structural motifs.
Bioactivity and Target Engagement
- IDO1 Inhibition : The benzodioxole-acetamide fragment in Compound 28 (IC50: 120 nM) suggests the target compound’s indole-thioether may improve binding to IDO1’s heme pocket .
- Thioether vs. Sulfone : Thioethers (target compound) are metabolically oxidized to sulfoxides/sulfones, which could retain activity (e.g., 863020-65-9 ), whereas sulfones are less reactive.
Biological Activity
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide) is a complex organic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings.
Chemical Structure
The compound can be described by its structural formula, which incorporates a benzo[d][1,3]dioxole moiety linked to an indole and a dimethoxybenzamide. The presence of these functional groups is crucial for its biological activity.
Anti-Cancer Activity
Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant anti-cancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation effectively.
Case Study:
A study demonstrated that benzodioxole derivatives displayed cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 26 to 65 µM across different cell types, indicating a potent effect against tumor cells while sparing normal cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| IIa | A549 | 45 |
| IIc | MCF7 | 30 |
| IId | HeLa | 50 |
Anti-Inflammatory Activity
The anti-inflammatory potential of the compound is also noteworthy. Research has shown that certain derivatives can significantly reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.
Research Findings:
In a controlled study, the synthesized benzoxazepine derivatives exhibited varying degrees of anti-inflammatory activity, correlating with their structural modifications. The most effective derivatives were noted to inhibit cytokine release by up to 70% in stimulated macrophages .
Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have also been investigated. While the overall antimicrobial activity was limited compared to their anticancer effects, specific derivatives showed promising results against certain bacterial strains.
Summary Table: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 12 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Angiogenesis: Similar compounds have been shown to inhibit vascular endothelial growth factor (VEGF), thus disrupting tumor blood supply .
- Induction of Apoptosis: The compound may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
- Modulation of Immune Response: By reducing pro-inflammatory cytokine levels, the compound may modulate immune responses beneficially.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Amide coupling : Formation of the acetamide moiety via activation of carboxylic acids (e.g., using EDCI or HATU) and reaction with amines under inert conditions .
- Thioether linkage : Reaction of thiol-containing intermediates with α-halo carbonyl compounds, requiring careful pH control (e.g., using triethylamine) to avoid disulfide formation .
- Indole functionalization : Alkylation of the indole nitrogen using bromoethyl intermediates in polar aprotic solvents (e.g., DMF) at 60–80°C .
Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Monitor progress via TLC or HPLC .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry, with emphasis on aromatic proton splitting patterns (e.g., benzo[d][1,3]dioxole protons at δ 6.7–6.9 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for thioether and indole linkages .
- HPLC : Assess purity (>95%) using C18 columns with methanol/water gradients; track retention times against synthetic intermediates .
Q. What are the primary functional groups influencing this compound’s reactivity?
- Benzo[d][1,3]dioxole : Electron-rich aromatic system prone to electrophilic substitution, requiring protection during synthesis .
- Thioether (-S-) : Susceptible to oxidation; use antioxidants (e.g., BHT) during storage .
- Indole NH : Nucleophilic site for alkylation; reactivity modulated by substituent electronic effects .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory bioactivity data across studies?
- Dose-response profiling : Compare IC50 values under standardized assay conditions (e.g., ATP levels in kinase inhibition assays) .
- Off-target screening : Use proteome-wide affinity chromatography or CRISPR-Cas9 gene-edited cell lines to identify secondary targets .
- Metabolite analysis : Quantify active metabolites via LC-MS in pharmacokinetic studies to distinguish parent compound effects .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, focusing on the indole and thioether motifs’ hydrophobic interactions .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends in analogues .
Q. How do structural modifications to the indole or benzo[d][1,3]dioxole moieties alter pharmacological properties?
- Indole substitutions : Replace the ethyl group with fluorinated chains to enhance blood-brain barrier permeability .
- Benzo[d][1,3]dioxole bioisosteres : Substitute with 2,3-dihydrobenzofuran to reduce metabolic oxidation while retaining π-π stacking .
Method : Synthesize analogues via Suzuki-Miyaura coupling for aryl modifications; assess LogP and metabolic stability in microsomal assays .
Q. What strategies mitigate solubility limitations in in vivo studies?
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
- Nanoparticle encapsulation : Employ PLGA nanoparticles for sustained release; characterize size via DLS .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
- Reproducibility checks : Verify inert atmosphere integrity (e.g., Schlenk line vs. glovebox) and reagent purity .
- Byproduct analysis : Use LC-MS to identify side products (e.g., disulfides from thiol oxidation) .
- Scale-dependent effects : Test yields at 0.1 mmol vs. 10 mmol scales; optimize mixing efficiency in flow reactors .
Q. Why might biological activity vary between cell-based and enzyme-level assays?
- Membrane permeability : Measure cellular uptake via fluorescent analogs (e.g., BODIPY tagging) .
- Efflux pumps : Inhibit P-gp with verapamil in cell assays to assess transporter-mediated resistance .
- Protein binding : Quantify serum albumin binding using equilibrium dialysis; adjust IC50 values accordingly .
Methodological Resources
- Synthetic Protocols : Multi-step procedures from .
- Analytical Workflows : NMR/HPLC parameters in .
- Computational Tools : Docking scripts and QSAR datasets in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
